2-(6-Aminopurin-9-yl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51467. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQOTZQDXZDBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287530 | |
| Record name | 2-(6-aminopurin-9-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707-99-3 | |
| Record name | 9-(2-Hydroxyethyl)adenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=707-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 51467 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 707-99-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(6-aminopurin-9-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-aminopurin-9-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Purine Derivatives in Medicinal Chemistry
Purine (B94841) derivatives, characterized by a heterocyclic structure composed of a fused pyrimidine (B1678525) and imidazole (B134444) ring, are of immense interest in medicinal chemistry due to their profound biological activities. nih.govrsc.org Their structural similarity to endogenous purines like adenine (B156593) and guanine (B1146940) allows them to interact with a wide array of biological targets, including enzymes and receptors, thereby modulating various cellular processes. rsc.orgontosight.ai This mimicry is the foundation of their therapeutic potential.
The metabolic pathways of all living organisms are heavily dependent on purines and their derivatives, making these compounds a rich source for the development of bioactive molecules. rsc.org Researchers have successfully leveraged the purine scaffold to create drugs for a multitude of diseases. nih.govresearchgate.net These include anticancer agents, antivirals (targeting herpes, HIV, and influenza), immunosuppressants, and treatments for inflammatory diseases and gout. nih.govnih.govwikipedia.org The versatility of the purine ring system allows for extensive chemical modifications, enabling the design of compounds with specific biological targets and improved pharmacokinetic properties. nih.govontosight.ai This has led to the development of numerous clinically important drugs, such as the leukemia treatments cladribine (B1669150) and fludarabine, and the immunosuppressive agent azathioprine. nih.govwikipedia.orgbenthamscience.com
The ongoing exploration of both natural and synthetic purines continues to reveal their vast potential, positioning them at the forefront of drug discovery and development. nih.govresearchgate.net
Role of Nucleoside Analogs in Drug Discovery
Nucleoside analogs are synthetic compounds that are structurally similar to natural nucleosides, the building blocks of nucleic acids (DNA and RNA). wikipedia.orgmdpi.com A natural nucleoside consists of a nucleobase (a purine (B94841) or pyrimidine) linked to a sugar molecule. mdpi.com Nucleoside analogs mimic these natural compounds and can be recognized by cellular or viral enzymes. mdpi.com However, due to modifications in their structure, they disrupt or terminate viral replication or other biological processes. mdpi.com
Their primary mechanism of action involves interference with the synthesis of viral DNA or RNA. nih.govnih.gov After entering an infected cell, these analogs are phosphorylated by host and/or viral kinases into their active triphosphate form. nih.govtaylorandfrancis.com This activated form then competes with natural nucleoside triphosphates for incorporation into the growing nucleic acid chain by viral polymerases (such as reverse transcriptase or DNA polymerase). nih.govnih.gov Once incorporated, they act as chain terminators because they often lack the 3'-hydroxyl group necessary for the next nucleotide to be added, thereby halting the replication of the viral genome. wikipedia.orgnih.gov
This strategy has proven highly effective, leading to the development of a wide range of antiviral drugs used to treat infections caused by the human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), herpes simplex virus (HSV), and varicella-zoster virus (VZV). wikipedia.orgmdpi.com Beyond antiviral applications, less selective nucleoside analogs are employed as chemotherapy agents in the treatment of cancer by disrupting DNA synthesis in rapidly dividing cancer cells. wikipedia.orgontosight.aitaylorfrancis.com The success of nucleoside analogs like acyclovir (B1169) and zidovudine (B1683550) (AZT) has established them as a cornerstone of modern pharmacotherapy. wikipedia.orgtaylorandfrancis.comnih.gov
Contextualization of 2 6 Aminopurin 9 Yl Ethanol As a Key Adenine Derivative
Established Synthetic Routes for 9-(2-Hydroxyethyl)adenine
The preparation of 9-(2-hydroxyethyl)adenine is a critical first step for the synthesis of various analogs. Several methods have been established, with the reaction of adenine and ethylene (B1197577) carbonate being a prominent route.
Synthesis from Adenine and Ethylene Carbonate
A widely utilized method for the synthesis of 9-(2-hydroxyethyl)adenine involves the reaction of adenine with ethylene carbonate. mdpi.comgoogle.com This reaction is typically carried out in a high-boiling solvent such as N,N-dimethylformamide (DMF) and often in the presence of a base like sodium hydroxide. mdpi.comgoogle.com The mixture is heated to reflux, and after the reaction is complete, the product is isolated by crystallization. mdpi.com This method has been reported to produce the desired product in high yields, with one procedure describing a 94% yield. mdpi.com
Table 1: Synthesis of 9-(2-Hydroxyethyl)adenine from Adenine and Ethylene Carbonate
| Reactants | Solvent | Catalyst/Base | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Adenine, Ethylene Carbonate | DMF | Sodium Hydroxide | Reflux overnight | 94% | mdpi.com |
| Adenine, Ethylene Carbonate | DMF | Sodium Hydroxide | 130°C overnight | 90% | google.com |
Utilization of Magnesium Alkoxides in Synthesis
An alternative and improved method for the synthesis of related phosphonate (B1237965) nucleotide analogs involves the use of magnesium alkoxides. google.comgoogle.com For instance, after the initial formation of 9-(2-hydroxyethyl)adenine, it can be reacted with a protected p-toluenesulfonyloxymethylphosphonate in the presence of a magnesium alkoxide, such as magnesium isopropoxide or magnesium t-butoxide. google.com This approach is highlighted as a facile method for the manufacture of compounds like 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA). google.comgoogle.com The reaction is typically conducted in DMF at elevated temperatures. google.com
General Approaches for Purine Derivative Synthesis
The synthesis of purine derivatives is a broad field with various strategies to achieve substitution at different positions of the purine ring. nih.govresearchgate.net Alkylation is a common method for introducing substituents at the N9 position, though it can sometimes lead to a mixture of N7 and N9 isomers. acs.org To achieve regioselectivity for N9 alkylation, various techniques have been developed. One strategy involves using protecting groups or modifying the purine ring to sterically hinder the N7 position. acs.org
Solid-phase synthesis has also emerged as a powerful technique for creating libraries of purine derivatives. nih.gov This method involves attaching a purine precursor to a polymer support and then carrying out a series of reactions to build the final molecule. nih.gov This approach allows for the efficient synthesis of a diverse range of compounds. nih.gov Another approach involves the construction of the purine ring system from substituted pyrimidine (B1678525) or imidazole (B134444) precursors. researchgate.net
Strategies for Derivatization and Scaffold Modification
Starting from 9-(2-hydroxyethyl)adenine, various derivatives can be synthesized by modifying the hydroxyl group or the purine ring itself.
Synthesis of Substituted 9-(2-Hydroxyethyl)adenine Analogs
The hydroxyl group of 9-(2-hydroxyethyl)adenine is a key functional handle for further derivatization. For example, it can be chlorinated using reagents like thionyl chloride to produce 9-(2-chloroethyl)adenine. mdpi.com This chloro-derivative can then be reacted with various nucleophiles to introduce a wide range of substituents. mdpi.comnih.gov For instance, reaction with diallylamine (B93489) yields 9-(2-diallylaminoethyl)adenine. mdpi.comnih.gov
The purine ring itself can also be modified. For example, bromination can occur at the C8 position to yield compounds like 2-(6-amino-8-bromopurin-9-yl)ethanol. guidechem.com These substituted analogs are valuable for structure-activity relationship studies and for developing new compounds with specific biological targets.
Cyclopolymerization and Cyclo-Copolymerization of Derivatives
Derivatives of 9-(2-hydroxyethyl)adenine, particularly those containing polymerizable groups, can be used to create novel polymers. For example, 9-(2-diallylaminoethyl)adenine can undergo cyclopolymerization. mdpi.comnih.gov This process involves the intramolecular and intermolecular reaction of the diallyl groups to form a polymer with cyclic repeating units. mdpi.com While the homopolymerization of 9-(2-diallylaminoethyl)adenine itself may not be efficient, its hydrochloride salt has been shown to form low molecular weight oligomers. mdpi.comnih.gov
Furthermore, this monomer can be copolymerized with other molecules, such as sulfur dioxide (SO₂), to form copolymers. mdpi.comnih.gov This cyclo-copolymerization represents a novel approach to creating carbocyclic polynucleotide analogs where the traditional sugar-phosphate backbone is replaced by a different structure. nih.gov
Table 2: Mentioned Compounds
| Compound Name | Other Names |
|---|---|
| This compound | 9-(2-Hydroxyethyl)adenine |
| Adenine | |
| Ethylene Carbonate | |
| N,N-Dimethylformamide | DMF |
| Sodium Hydroxide | |
| Magnesium Isopropoxide | |
| Magnesium t-butoxide | |
| 9-[2-(Phosphonomethoxy)ethyl]adenine | PMEA |
| p-Toluenesulfonyloxymethylphosphonate | |
| Thionyl Chloride | |
| 9-(2-Chloroethyl)adenine | |
| Diallylamine | |
| 9-(2-Diallylaminoethyl)adenine | |
| 2-(6-Amino-8-bromopurin-9-yl)ethanol | |
| Sulfur Dioxide | SO₂ |
Stereoselective Synthesis of Phosphonate Nucleotide Analogues
The synthesis of phosphonate nucleotide analogues of this compound often involves the strategic introduction of a phosphonate group to an acyclic side chain, which serves as a mimic of the natural sugar-phosphate backbone. These analogues are designed as non-hydrolyzable mimics of natural phosphates and frequently act as inhibitors for enzymes that process phosphate (B84403) substrates. frontiersin.org A key challenge in their synthesis is achieving stereoselectivity, particularly when a chiral center is present in the acyclic portion, as is the case with analogues like (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine (HPMPA).
A convergent strategy for synthesizing such analogues involves the introduction of a phosphonate moiety that already contains the alkoxyalkyl chain. For instance, the key alkoxyalkyl tosylate can be synthesized and then used to alkylate a protected adenine derivative. This method was employed for the synthesis of an HPMP adenine prodrug, where (S)-9-(3-trityloxy-2-hydroxypropyl)-N6-trityl-adenine was alkylated with an alkoxyalkyl toluenesulfonyloxy methylphosphonate, followed by deprotection under acidic conditions. nih.gov
Alternative approaches focus on the construction of the phosphonate-containing side chain first, followed by coupling with the purine base. One method involves the use of a dialkyl tosyloxymethylphosphonate which reacts with a suitable 9-(2-hydroxyethyl)purine derivative. frontiersin.org Another strategy utilizes the Mitsunobu reaction for the coupling of a purine base with a dialkyl 2-hydroxyethylphosphonate. frontiersin.org For butenyl acyclic purine bis(POM)-phosphonate nucleosides, where ruthenium catalysts show low reactivity with purines, an alternative pathway was developed. nih.govacs.org This involved a cross-metathesis reaction between (Z)-2-buten-1,4-diol and a bis(POM)-allylphosphonate to yield an (E)-bis(POM)-4-hydroxy-but-2-en-1-yl phosphonate reagent, which was then coupled with adenine using Mitsunobu conditions. nih.govacs.org
The table below summarizes various synthetic strategies for phosphonate nucleotide analogues.
| Precursor 1 | Precursor 2 | Reaction Type | Product Type | Reference |
| Protected Adenine Derivative | Alkoxyalkyl toluenesulfonyloxy methylphosphonate | Alkylation | HPMP Adenine Prodrug | nih.gov |
| 9-(2-Hydroxyethyl)purine derivative | Dialkyl tosyloxymethylphosphonate | Condensation | Acyclic Nucleoside Phosphonate | frontiersin.org |
| Purine Base | Dialkyl 2-hydroxyethylphosphonate | Mitsunobu Reaction | Acyclic Nucleoside Phosphonate | frontiersin.org |
| (Z)-2-Buten-1,4-diol | Bis(POM)-allylphosphonate | Cross-Metathesis | (E)-bis(POM)-4-hydroxy-but-2-en-1-yl phosphonate | nih.govacs.org |
| Adenine | (E)-bis(POM)-4-hydroxy-but-2-en-1-yl phosphonate | Mitsunobu Coupling | Butenyl Acyclic Purine bis(POM)-phosphonate | nih.govacs.org |
Innovative Synthetic Pathways for Nucleoside Scaffolds
Recent advancements in synthetic organic chemistry have led to the development of innovative pathways for constructing diverse nucleoside scaffolds, moving beyond traditional methods. nih.gov These strategies often focus on creating novel linkages between the nucleobase and the side chain or modifying the core purine structure to enhance biological activity. nih.gov
One innovative approach involves the synthesis of boron-containing nucleoside analogs. acs.org This strategy utilizes efficient one-step substitution reactions between various nucleoside scaffolds and an assortment of n-alkyl potassium trifluoroborate-containing electrophiles. acs.org For example, this compound, which is commercially available, can be used as a starting point. acs.org The synthesis can be controlled to achieve regioselective product formation by manipulating the base and reaction temperature. acs.org
Another area of innovation is the synthesis of cyclonucleosides, where an additional covalent bond connects the heterocyclic base and the sugar-like ring, resulting in a fixed conformation. researchgate.net An example is the formation of 8,5'-cyclonucleosides. Copper-catalyzed, radical intramolecular alkoxylation has been reported as a method to generate purine 8,5'-O-cyclonucleosides from protected purine nucleoside precursors. researchgate.net
Metal-catalyzed cross-coupling reactions, such as the Ullmann coupling, represent a convergent approach to designing novel purine-based structures. acs.org This method allows for the coupling of aryl iodides and aryl thiols, where either the thiol or the iodine group can be attached to the purine or a phenyl moiety, enabling the synthesis of a diverse series of compounds. acs.org Furthermore, purine scaffolds can be hybridized with other heterocyclic systems to create novel molecules with enhanced biological properties. For instance, purine-sulfonamide hybrids have been synthesized in a single-step reaction by treating 6-chloropurine (B14466) with a sulfonamide-containing moiety in ethanol. nih.gov Similarly, purine-quinoline hybrids have been prepared through a two-step process involving the reaction of 2,6-dichloropurine (B15474) with 3-aminoquinoline, followed by treatment with substituted aryl amines. nih.gov
The table below highlights some innovative synthetic pathways for nucleoside scaffolds.
| Synthetic Strategy | Key Reagents/Catalysts | Product Scaffold Type | Reference |
| Boron-Containing Nucleoside Synthesis | n-Alkyl potassium trifluoroborate electrophiles | Boron-Containing Nucleosides | acs.org |
| Intramolecular Alkoxylation | Copper Catalyst | 8,5'-O-Cyclonucleosides | researchgate.net |
| Ullmann Coupling | CuI, 1,10-phenanthroline | Aryl-Thio-Purine Derivatives | acs.org |
| Purine-Sulfonamide Hybridization | Ethanol | Purine-Sulfonamide Hybrids | nih.gov |
| Purine-Quinoline Hybridization | Isopropyl alcohol, HCl | Aryl amino-quinoline-purine Nucleosides | nih.gov |
Antiviral Activities
The purine scaffold of this compound makes it a valuable building block for the development of antiviral agents. chemicalbook.com Its structural similarity to natural nucleosides allows its derivatives to interfere with viral replication processes.
Activity against DNA Viruses (e.g., HIV, HBV)
The utility of this compound as a precursor for antiviral drugs is more clearly demonstrated in the context of DNA viruses. Certain phosphonylmethoxyalkyl adenines, which can be synthesized from 9-(2-hydroxyethyl)adenine, have demonstrated significant antiviral activity against several DNA viruses, including herpes viruses and vaccinia virus. googleapis.com These compounds are noted for their low toxicity to host cells. googleapis.com
One of the most notable applications is in the development of treatments for Hepatitis B Virus (HBV). Adefovir dipivoxil, a prodrug of adefovir, contains a structural moiety derived from this compound. chemicalbook.com Adefovir acts by inhibiting HBV DNA polymerase, leading to a reduction in viral load. chemicalbook.com
In the context of Human Immunodeficiency Virus (HIV), various purine nucleoside analogs have been central to antiretroviral therapy. gavinpublishers.com For instance, (-)-β-d-2,6-Diaminopurine dioxolane (DAPD) is a nucleoside reverse transcriptase inhibitor that acts as a prodrug and is converted to its active form, which inhibits HIV-1. pharmaffiliates.com While not directly this compound, these examples highlight the importance of the purine structure in antiviral drug design.
Anticancer and Antitumor Properties
Purine derivatives have long been investigated for their potential as anticancer agents due to their ability to interfere with nucleic acid synthesis and cell division. nih.gov While specific data on the anticancer activity of this compound is not extensively available, research on related compounds suggests potential in this area.
Studies on metal complexes of 9-(2-hydroxyethyl)adenine have been undertaken to explore their potential as anticancer agents. aub.edu.lbsci-hub.se The chelation of metal ions to biologically active compounds can enhance their cytotoxic properties against cancer cells. aub.edu.lb For example, complexes of 9-(2-hydroxyethyl)adenine with cobalt(II) and zinc(II) have been synthesized and structurally characterized, providing a foundation for further investigation into their biological activity. aub.edu.lbsci-hub.se
Furthermore, derivatives of N-(purin-6-yl)aminopolymethylene carboxylic acids have demonstrated high cytotoxic activity against various human tumor cell lines, including breast, colon, gastric, and hepatocellular carcinoma cells. These findings underscore the potential of modifying the purine structure to develop potent antitumor agents. imtm.cz
| Compound Type | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Metal complexes of 9-(2-hydroxyethyl)adenine | General anticancer potential | Synthesis and structural characterization for potential anticancer application | aub.edu.lbsci-hub.se |
| N-(purin-6-yl)amino carboxylic acid derivatives | 4T1 murine mammary carcinoma, COLO201 human colorectal adenocarcinoma, SNU-1 human gastric carcinoma, HepG2 human hepatocellular carcinoma | High cytotoxic activity | |
| 2,6,9-trisubstituted purine derivatives | HL-60 (leukemia) | Induction of apoptosis and cell cycle arrest | imtm.cz |
Antiparasitic Effects
The essential role of purines in the metabolism of certain parasites, which are often incapable of de novo purine synthesis, makes purine analogs promising candidates for antiparasitic drugs. nih.gov
Efficacy against Toxoplasma gondii
Toxoplasma gondii is an obligate intracellular parasite that relies on scavenging purines from its host. nih.gov This dependency makes purine metabolism an attractive target for drug development. Research has shown that a trithiolato-bridged arene ruthenium complex conjugated to 9-(2-hydroxyethyl)-adenine inhibits the proliferation of T. gondii tachyzoites with a half-maximal inhibitory concentration (IC50) of 59 nM. nih.gov This conjugate was significantly more potent than the reference drug pyrimethamine. nih.gov
| Compound | Parasite | IC50 Value | Reference |
|---|---|---|---|
| Ruthenium complex with 9-(2-hydroxyethyl)-adenine | Toxoplasma gondii | 59 nM | nih.gov |
| Ester conjugate with 9-(2-oxyethyl)adenine (Compound 14) | Toxoplasma gondii | 0.059 µM | nih.gov |
Efficacy against Trypanosoma brucei
Trypanosoma brucei, the parasite responsible for human African trypanosomiasis, also exhibits a reliance on purine salvage pathways for survival. A trithiolato-bridged arene ruthenium complex featuring a 9-(2-hydroxyethyl)-adenine moiety has demonstrated inhibitory activity against T. brucei. nih.gov This suggests that, similar to its effect on T. gondii, this class of compounds holds potential for the development of novel treatments for trypanosomiasis. Other studies have also identified various heterocyclic compounds as potential inhibitors of T. brucei. d-nb.infoplos.org
Antimicrobial and Antifungal Research
Derivatives of adenine have shown considerable promise as antimicrobial and antifungal agents. ijarm.comresearchgate.net Research into these compounds is partly driven by the increasing challenge of antibiotic resistance, which necessitates the development of novel, non-toxic antimicrobial agents. ijarm.com
Studies on various adenine derivatives have demonstrated their efficacy against a range of pathogenic microbes. For instance, certain Schiff bases of adenine have been screened for their in-vitro antimicrobial activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Klebsiella aerogenes. ijarm.com Antifungal activity has also been observed against species like Aspergillus niger and Candida albicans. ijarm.com The disc diffusion method is a common technique used to evaluate the antimicrobial and antifungal potential of these compounds. ijarm.commdpi.com
In one study, the antimicrobial activity of adenine derivatives was evaluated by measuring the zone of inhibition against various bacterial and fungal strains. neuroquantology.com The results indicated that some of these compounds possess significant antibacterial and antifungal properties. researchgate.netneuroquantology.com For example, an alkaloidal extract containing adenine derivatives showed high activity against Candida albicans and Salmonella typhimurium, and moderate activity against Bacillus subtilis. mdpi.com Another study highlighted that seleno-adenine derivatives exhibited higher antimicrobial activity compared to other tested derivatives. researchgate.net
The mechanism of action for the antimicrobial effects of some adenine derivatives is thought to involve their interaction with DNA. researchgate.net The potential for these compounds to serve as a basis for new antimicrobial treatments is an active area of research, with a focus on developing agents that can overcome existing resistance mechanisms. ijarm.comresearchgate.net
| Microorganism | Type | Observed Activity | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | Moderate Activity | ijarm.commdpi.com |
| Bacillus subtilis | Gram-positive Bacteria | Moderate Activity | ijarm.commdpi.com |
| Escherichia coli | Gram-negative Bacteria | Moderate Activity | ijarm.commdpi.com |
| Klebsiella aerogenes | Gram-negative Bacteria | Activity Observed | ijarm.com |
| Salmonella typhimurium | Gram-negative Bacteria | High Activity | mdpi.com |
| Aspergillus niger | Fungus | Activity Observed | ijarm.com |
| Candida albicans | Fungus | High Activity | ijarm.commdpi.com |
| Aspergillus flavus | Fungus | Promising Activity | mdpi.com |
Anti-inflammatory Investigations
The anti-inflammatory potential of adenine and its derivatives has been a significant area of scientific inquiry. tandfonline.com Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. mdpi.com
Research has shown that adenine itself can inhibit the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in human monocytic THP-1 cells. tandfonline.com This anti-inflammatory effect is thought to be mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the NF-κB signaling pathway. tandfonline.comacs.org
Derivatives of adenine have also been synthesized and evaluated for their anti-inflammatory activities. acs.org In one study, l-nucleosides and their nucleobase-modified quinolone analogues, derived from adenine, demonstrated potent anti-inflammatory effects by inhibiting the secretion of IL-1β from RAW 264.7 macrophages. acs.org The study found that these compounds significantly reduced the gene expression of pro-inflammatory cytokines, including IL-1β and IL-6. acs.org
The mechanism of action for the anti-inflammatory properties of these adenine derivatives also appears to involve the downregulation of the NF-κB signaling pathway. acs.org Specifically, the phosphorylation of NF-κB induced by lipopolysaccharide (LPS) was significantly reduced by the tested compounds. acs.org
| Inflammatory Marker/Pathway | Effect of Adenine Derivatives | Cell Line/Model | Reference |
|---|---|---|---|
| TNF-α | Inhibited Secretion | THP-1 cells | tandfonline.com |
| IL-1β | Inhibited Secretion | THP-1 cells, RAW 264.7 macrophages | tandfonline.comacs.org |
| IL-6 | Inhibited Secretion | THP-1 cells | tandfonline.com |
| NF-κB Signaling Pathway | Inhibited/Downregulated | RAW 264.7 macrophages | acs.org |
| AMPK | Activated | THP-1 cells | tandfonline.com |
Mechanistic Insights into Biological Interactions
Molecular Target Identification and Binding Studies
Research into 2-(6-Aminopurin-9-yl)ethanol has identified several key molecular targets, including enzymes, receptors, and nucleic acid-binding proteins.
Derivatives of this compound have been extensively studied as inhibitors of various enzymes critical for cellular function and viral replication. The parent compound serves as a scaffold for the synthesis of more potent and selective inhibitors.
Kinases: Purine (B94841) analogues are known to target the ATP-binding site of kinases. While direct inhibition by this compound is not extensively documented, related substituted purines show significant activity. For instance, the compound 2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine (olomoucine) acts as a competitive inhibitor for ATP in cyclin-dependent kinases (CDKs). nih.govgoogle.com It shows substantial inhibition against cell-cycle regulating kinases like p34cdc2/cyclin B, p33cdk2/cyclin A, and p33cdk2/cyclin E. nih.gov Another related purine, N6-(delta 2-isopentenyl)adenine, is a more general kinase inhibitor. nih.gov Furthermore, the related nucleoside, N6-(2-Hydroxyethyl)adenosine, has been shown to inhibit the NF-κB/Smad signaling pathway, which involves a cascade of kinase activity. medchemexpress.com
Reverse Transcriptase (RT): Acyclic nucleoside analogues are a cornerstone of antiretroviral therapy, primarily targeting viral reverse transcriptase. microbiologybook.orglookchem.com Derivatives of this compound are key in this area. The diphosphate (B83284) of (R)-9-(2-Phosphonylmethoxypropyl)adenine (PMPA, Tenofovir), an acyclic nucleoside phosphonate (B1237965), is a potent inhibitor of HIV-1 reverse transcriptase. nih.gov It competes with the natural substrate, dATP, for incorporation into the growing viral DNA chain, leading to termination. nih.gov The selectivity of these inhibitors is crucial; PMPA's diphosphate is significantly less inhibitory to human DNA polymerases, which contributes to its therapeutic profile. nih.gov
RNA-dependent RNA Polymerase (RdRp): The RdRp enzyme is essential for the replication of many RNA viruses and is a prime target for antiviral drugs. nih.govmdpi.com Nucleoside derivatives function as chain terminators after being phosphorylated to their active triphosphate form within the cell. mdpi.com Remdesivir, a phosphoramidate (B1195095) prodrug of an adenine (B156593) derivative, functions as a delayed chain terminator of viral RdRp, demonstrating broad-spectrum antiviral activity. mdpi.commdpi.com The mechanism involves the incorporation of the active triphosphate form into the nascent RNA chain, which, after the addition of a few more nucleotides, causes steric hindrance that halts the polymerase. mdpi.com
| Enzyme Class | Example Inhibitor (Derivative/Related Compound) | Mechanism of Action | Key Findings |
|---|---|---|---|
| Kinases | Olomoucine | Competitive inhibition with ATP. nih.gov | Inhibits cyclin-dependent kinases (CDKs) involved in cell cycle regulation. nih.gov |
| Reverse Transcriptase | Tenofovir (B777) (PMPA) | Competitive inhibition with dATP, leading to DNA chain termination. nih.gov | Potent and selective inhibitor of HIV-1 RT. nih.gov |
| RNA-dependent RNA Polymerase | Remdesivir | Delayed chain termination of the nascent viral RNA strand. mdpi.commdpi.com | Broad-spectrum antiviral activity against RNA viruses. mdpi.com |
This compound and its derivatives can modulate the function of various receptors, most notably adenosine (B11128) receptors, due to their structural analogy to adenosine.
Studies on 9-alkyladenine derivatives have shown they can act as antagonists at A1 or A2a adenosine receptors. nih.gov The affinity and selectivity for these receptors are influenced by substitutions at the N6 and 2-positions of the purine ring. nih.gov For example, N6-substituted derivatives of 9-(2-hydroxyethyl)adenine have been synthesized and evaluated for their binding to rat A3 adenosine receptors. nih.gov
Additionally, this compound (referred to as 9heade in these studies) has been shown to act as a ligand for metal chelate receptors. Research has demonstrated that a Copper(II)-thiodiacetate chelate can serve as an efficient receptor for 9heade, binding it through the N1 nitrogen atom. mdpi.compreprints.orgresearchgate.net Similarly, a dinuclear dicopper(II)-EDTA chelate can act as a bicephalic receptor, recognizing and binding two molecules of 9heade. mdpi.com This recognition often involves cooperation between a direct metal-N7 coordination bond and interligand hydrogen bonding. mdpi.com
| Receptor Class | Interaction Type | Key Findings |
|---|---|---|
| Adenosine Receptors (A1, A3) | Antagonism (by derivatives). nih.gov | Derivatives of 9-alkyladenine show affinity for adenosine receptors, with selectivity influenced by specific substitutions. nih.gov |
| Metal Chelate Receptors | Ligand Binding. mdpi.commdpi.com | 9-HEA binds to metal chelates (e.g., Cu(II)-tda, Cu2(II)-EDTA) through coordination bonds (N1 or N7) and hydrogen bonding. mdpi.commdpi.com |
The adenine moiety of this compound allows it to interact with proteins that typically bind nucleic acids. A study utilizing a trithiolato-bridged arene ruthenium complex conjugated to 9-(2-hydroxyethyl)-adenine for affinity chromatography successfully identified potential protein targets. researchgate.netmdpi.com The results suggested that nucleic acid binding proteins, particularly elongation factor 1α and various ribosomal proteins , are potential binding partners for this complex. researchgate.netmdpi.com This indicates that the 9-(2-hydroxyethyl)-adenine unit plays a crucial role in guiding the complex to these specific protein targets involved in translation.
Receptor Ligand Modulation
Interference with Cellular Processes and Signaling Pathways
By interacting with key enzymes and receptors, this compound and its analogues can interfere with various cellular processes and signaling cascades.
A related compound, N6-(2-Hydroxyethyl)adenosine (HEA), demonstrates protective effects in human kidney cells by attenuating endoplasmic reticulum (ER) stress. mdpi.com It achieves this by reducing the expression of key mediators of the unfolded protein response, such as ATF-6, PERK, and IRE1α. mdpi.com HEA also exhibits anti-inflammatory and anti-fibrotic effects by inhibiting the TGF-β1/Smad and NF-κB signaling pathways. medchemexpress.commdpi.com
Another related adenine derivative, erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), is known to inhibit phosphodiesterase 2 (PDE2). smolecule.compnas.org By inhibiting PDE2, EHNA can lead to an elevation of intracellular cyclic GMP (cGMP) levels, thereby influencing cGMP-regulated signaling pathways that are important in neurotransmission and vascular function. smolecule.compnas.org
Mechanisms of Viral Replication Inhibition
The antiviral activity of acyclic nucleoside analogues like this compound is primarily based on their ability to disrupt viral nucleic acid synthesis. chemicalbook.com The general mechanism involves a three-step process:
Cellular Uptake: The nucleoside analogue enters the host cell.
Phosphorylation: Host or viral kinases phosphorylate the analogue to its active triphosphate form. drugbank.com
Inhibition of Viral Polymerase: The triphosphate analogue, mimicking a natural nucleoside triphosphate (like dATP or ATP), competes for the active site of the viral polymerase (either a DNA polymerase, reverse transcriptase, or RNA-dependent RNA polymerase). drugbank.comnih.gov
Upon incorporation into the growing viral DNA or RNA strand, the analogue causes chain termination because its acyclic side chain lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. drugbank.comwebpoisoncontrol.org
For example, the diphosphoryl derivative of the acyclic adenosine analogue (S)-HPMPA inhibits adenovirus replication by targeting the elongation step of DNA synthesis. nih.gov The inhibition is competitive with dATP and is significantly enhanced by the presence of the adenovirus DNA binding protein (DBP), which increases the processivity of the polymerase and thus its sensitivity to the drug. nih.gov
DNA Adduct Formation and Mutagenesis
DNA adducts are segments of DNA bound to a cancer-causing chemical, which can lead to mutations if not repaired. While this compound itself is not typically considered a primary mutagen, the formation of structurally related adenine adducts has been studied.
Reactive chemicals in the environment or formed metabolically can alkylate DNA bases. For instance, ethylene (B1197577) oxide, a known carcinogen, can react with DNA to form hydroxyethyl (B10761427) adducts, including N7-(2-hydroxyethyl)adenine. lookchem.com Similarly, glycidamide, the reactive metabolite of acrylamide, forms DNA adducts such as N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade). acs.orgresearchgate.net The formation of these adducts on adenine at positions like N1, N3, and N7 can disrupt DNA replication and transcription, potentially leading to mutagenesis. nih.gov The study of these adducts provides insight into the mutagenic potential of chemicals that introduce hydroxyethyl or similar groups onto DNA bases. acs.org
Formation of N3-(2-Hydroxyethyl)adenine Adducts
The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. escholarship.org Ethylene oxide, a reactive epoxide, is known to alkylate DNA, forming various adducts. uzh.ch While the most abundant adduct formed is N7-(2-hydroxyethyl)guanine (7-HEG), accounting for approximately 95% of total adducts, other minor but significant adducts are also generated. uzh.chresearchgate.net Among these is N3-(2-hydroxyethyl)adenine (N3-HEA), which is formed by the alkylation of the N3 position of adenine within the DNA strand. researchgate.netresearchgate.net
This reaction occurs when the electrophilic ethylene oxide molecule attacks the nucleophilic N3 position of the adenine base. Although formed in considerably smaller amounts compared to 7-HEG, the N3-HEA adduct is of significant biological interest due to its potential mutagenic properties. uzh.chresearchgate.net Studies in mice have shown that while N7-guanine adducts are more numerous, N3-adenine adducts are also consistently detected in various tissues following exposure to related epoxide compounds like glycidamide. acs.orgnih.gov For instance, in one study, the levels of N3-adenine adducts were approximately 100 times lower than N7-guanine adducts in the liver, lung, and kidney of adult mice. acs.orgnih.gov
Interactive Table 1: Relative Formation of DNA Adducts in Mice
| Adduct Type | Approximate Relative Abundance | Tissues Detected |
| N7-(2-hydroxyethyl)guanine | ~95% | Brain, Spleen, Liver |
| N3-(2-hydroxyethyl)adenine | Minor Adduct | Liver, Lung, Kidney |
| O6-(2-hydroxyethyl)guanine | Minor Adduct | Not specified |
This table synthesizes data from multiple studies to show the relative prevalence of different hydroxyethyl adducts. uzh.chresearchgate.netacs.orgnih.gov
Biological Consequences and Significance of Adducts
The formation of DNA adducts can have profound biological consequences, including blocking DNA replication and inducing mutations, which are key steps in the initiation of cancer. escholarship.orgmdpi.com While the major adduct, 7-HEG, is not considered directly pro-mutagenic, its chemical instability can lead to depurination, creating an apurinic (AP) site. uzh.chresearchgate.net If this AP site is not repaired before DNA replication, it can be mutagenic. researchgate.net
Role of DNA Repair Pathways
Cells possess sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA adducts. nih.gov The primary pathway responsible for removing small base adducts like N3-(2-hydroxyethyl)adenine is Base Excision Repair (BER). nih.govelifesciences.org
The BER pathway is initiated by a specific DNA glycosylase that recognizes and excises the damaged base. nih.govnih.gov For N3-alkylated adenine, the key enzyme is 3-methyladenine-DNA glycosylase (MPG), also known as alkylpurine-DNA-N-glycosylase (APNG). nih.govencyclopedia.pub This enzyme cleaves the N-glycosidic bond between the damaged adenine base and the deoxyribose sugar, releasing the N3-HEA adduct and creating an apurinic/apyrimidinic (AP) site. nih.govnih.gov
Interactive Table 2: Key Enzymes in N3-HEA Repair
| Enzyme | Function | Pathway |
| 3-methyladenine-DNA glycosylase (MPG) | Recognizes and excises the N3-HEA adduct. | Base Excision Repair (BER) |
| AP Endonuclease (APE1) | Cleaves the DNA backbone at the AP site. | Base Excision Repair (BER) |
| DNA Polymerase β (Pol β) | Fills the single-nucleotide gap. | Base Excision Repair (BER) |
| DNA Ligase | Seals the final nick in the DNA strand. | Base Excision Repair (BER) |
This table outlines the sequential action of enzymes involved in the repair of N3-HEA lesions via the BER pathway. nih.govnih.govencyclopedia.pub
Following the action of MPG, the resulting AP site is processed by other enzymes in the BER pathway. nih.gov AP endonuclease 1 (APE1) cleaves the phosphodiester backbone 5' to the AP site. encyclopedia.pub DNA polymerase β then removes the resulting deoxyribose phosphate (B84403) residue and fills the single-nucleotide gap. encyclopedia.pub Finally, the nick in the DNA strand is sealed by a DNA ligase, restoring the integrity of the DNA sequence. nih.gov
Studies in rats exposed to ethylene oxide showed that despite the formation of DNA adducts, there was no accumulation of AP sites, suggesting that the repair process is generally efficient. nih.govresearchgate.net However, the same study noted a transient decrease in the expression of the MPG gene in the brain and spleen, which could suggest a potential for reduced repair capacity under certain exposure conditions. nih.gov The efficiency of these repair pathways is crucial in mitigating the mutagenic potential of N3-HEA and other DNA adducts. nih.gov
Structure Activity Relationship Sar Studies
Impact of Structural Variations on Pharmacological Efficacy
Alterations to the core structure of 2-(6-Aminopurin-9-yl)ethanol, which consists of an adenine (B156593) base linked to an ethanol (B145695) group at the N9 position, have led to a wide range of pharmacological effects. Modifications have been explored on both the purine (B94841) ring and the N9-side chain.
Purine Ring Modifications: Substitutions on the purine ring system significantly alter the electronic and steric properties of the molecule, impacting its ability to interact with biological targets. For instance, replacing the 6-amino group or adding substituents at other positions of the purine core is a common strategy.
Substitution at C2 and C6: The synthesis of analogs often starts with chlorinated purine precursors like 6-chloropurine (B14466), 2,6-dichloropurine (B15474), and 2-amino-6-chloropurine. acs.orgnih.gov These chlorine atoms can then be replaced by other functional groups. Studies on cardioprotective agents have shown that a 2-chloro substitution on an adenine nucleotide analog can be beneficial for activity at certain P2X receptors. nih.gov
Substitution at C8: Moving the side chain's attachment point can also drastically alter a compound's properties. For example, Etaden, or 2-((6-Amino-9H-purin-8-yl)amino)ethanol, features an aminoethanol group at the C8 position instead of an ethanol group at N9. This structural isomerism, while maintaining the core purine and ethanol functionalities, results in a different molecular geometry and potential biological interactions.
N9-Side Chain Modifications: The ethanol side chain at the N9 position is a frequent target for modification to improve potency, selectivity, and pharmacokinetic properties.
Chain Extension and Functionalization: The hydroxyl group of the ethanol side chain can be used as a handle for further synthesis. For example, it has been used to create ether linkages to alkyl chains of varying lengths (propyl, butyl, pentyl) that terminate in a boronic acid group, creating a library of potential therapeutic agents. acs.orgnih.gov
Introduction of Rigidity: Replacing the flexible ethanol side chain with a more rigid structure, such as a bicyclo[3.1.0]hexane system (a methanocarba analog), has been explored to create nucleotide analogs that are resistant to hydrolysis by nucleotidases. nih.gov This strategy can enhance the stability and duration of action of a compound. nih.gov
Prodrug Moieties: To improve properties like oral bioavailability, the side chain can be modified into a prodrug form. A notable example is the conversion of the side chain into a phosphonate (B1237965) that is masked with pivalate (B1233124) esters. These masking groups are designed to be cleaved by enzymes within the body, releasing the active drug at its site of action. This approach is famously used in antiviral drugs like adefovir (B194249) and tenofovir (B777). nbinno.com
The table below summarizes various structural modifications and their resulting impact.
| Structural Modification | Example Compound/Class | Impact on Pharmacological Profile | Reference |
|---|---|---|---|
| Substitution at C2 of the purine ring | 2-Chloro-adenine analogs | Can enhance potency and selectivity for specific receptors, such as cardiac P2X receptors. | nih.gov |
| Modification of the N9-side chain to a phosphonate prodrug | Adefovir Dipivoxil | Masks the polar phosphonate group to enhance lipophilicity and oral bioavailability for antiviral therapy. | |
| Replacement of the flexible side chain with a rigid scaffold | (N)-methanocarba (bicyclo[3.1.0]hexane) analogs | Increases stability against enzymatic hydrolysis and can improve receptor binding affinity. | nih.gov |
| Extension of the N9-side chain with functionalized alkyl groups | Adefovir-boronic acid nucleoside analogs | Creates novel derivatives with potential for different biological activities; chain length affects properties. | acs.orgnih.gov |
| Changing substituent position from N9 to C8 | Etaden (2-((6-Amino-9H-purin-8-yl)amino)ethanol) | Alters molecular geometry and potential biological targets compared to the N9-substituted isomer. |
Elucidation of Key Structural Motifs for Biological Activity
Through extensive SAR studies, key structural features of this compound and its derivatives have been identified as critical for their biological functions.
The 6-Aminopurine (Adenine) Moiety: The adenine core is fundamental for the biological activity of many of these analogs, particularly those designed as antiviral agents. nbinno.com It acts as a mimic of the natural nucleoside adenosine (B11128), allowing it to interact with enzymes involved in nucleic acid synthesis, such as viral polymerases and reverse transcriptases. The 6-amino group is often essential for forming critical hydrogen bonds within the active site of target enzymes.
The N9-Substituent: The attachment of a side chain at the N9 position is a hallmark of most nucleoside analogs. This specific connection point orients the side chain in a way that mimics the sugar moiety (ribose or deoxyribose) of natural nucleosides. The nature, length, and flexibility of this side chain are primary determinants of the compound's specific activity and pharmacological profile. For example, acyclic phosphonate side chains are key to the antiviral activity of drugs like adefovir.
The Terminal Functional Group: The functional group at the end of the N9-side chain plays a pivotal role. The hydroxyl (-OH) group in the parent compound allows for phosphorylation by cellular kinases, which is often a required activation step for antiviral nucleoside analogs. In other derivatives, this position is modified to introduce other functionalities, like boronic acid, or is part of a prodrug strategy. nih.gov
Lead Optimization Strategies Based on SAR Analysis
Lead optimization is the process of refining a promising but imperfect lead compound into a viable drug candidate by improving its potency, selectivity, and pharmacokinetic properties. upmbiomedicals.comresearchgate.net SAR analysis provides the rational basis for these refinements. upmbiomedicals.com
Iterative Modification and Testing: The optimization process is iterative. Initial SAR studies identify essential motifs and positions on the lead compound that can be modified. upmbiomedicals.com For instance, after discovering that the adenine core is essential, chemists can synthesize a library of compounds with various side chains at the N9 position and different substituents on the purine ring to find the combination with the best activity and safety profile. acs.orgnih.gov
Improving Potency and Selectivity: SAR data can guide modifications to enhance a compound's binding affinity for its intended target while minimizing interactions with other proteins (off-target effects). The finding that a 2-chloro substituent improved the activity of a cardioprotective agent is a clear example of using SAR to boost potency. nih.gov
Enhancing Pharmacokinetic Properties (ADME): A significant challenge in drug development is ensuring the compound can be absorbed, distributed, metabolized, and excreted effectively (ADME). SAR is critical for overcoming poor pharmacokinetic profiles. The development of phosphonate prodrugs like Adefovir Dipivoxil from an active but poorly bioavailable parent compound is a classic lead optimization strategy. By adding the lipophilic pivalate groups, chemists successfully created an orally active antiviral drug. Another strategy involves structural simplification, where non-essential parts of a complex molecule are removed to improve properties and reduce molecular weight. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to predict the molecular structure, vibrational frequencies, and electronic properties of 2-(6-Aminopurin-9-yl)ethanol with high accuracy.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. DFT calculations are routinely employed to determine the optimized molecular geometry, including bond lengths and angles, by finding the minimum energy conformation of the molecule. ajol.inforesearchgate.net For this compound, DFT calculations provide a detailed picture of its three-dimensional structure.
DFT studies on related adenine (B156593) derivatives and complexes containing the 9-(2-hydroxyethyl)adenine moiety confirm that such calculations are in good agreement with experimental results from X-ray crystallography. ajol.infocsic.es The optimized geometry allows for the precise determination of the spatial arrangement of the purine (B94841) ring, the exocyclic amino group, and the hydroxyethyl (B10761427) side chain. These structural details are crucial for understanding how the molecule interacts with other molecules.
Table 1: Representative Predicted Geometrical Parameters for the Adenine Core of this compound using DFT
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| N1-C2 | Bond Length | 1.34 |
| C6-N6 | Bond Length | 1.35 |
| N7-C8 | Bond Length | 1.31 |
| N9-C8 | Bond Length | 1.38 |
| N9-C4 | Bond Length | 1.38 |
| C2-N3-C4 | Bond Angle | 111.0 |
| C5-C6-N1 | Bond Angle | 117.5 |
| N7-C8-N9 | Bond Angle | 113.8 |
Note: Data are representative values for N9-substituted adenine systems based on computational studies of related compounds.
Tautomerism is a critical phenomenon in purine chemistry, as the position of protons can significantly alter the molecule's hydrogen bonding patterns and electronic properties. Adenine can exist in several tautomeric forms, with the most common being the N9-H and N7-H tautomers. acs.org Theoretical calculations, particularly DFT, are essential for determining the relative stability of these forms. acs.orgresearchgate.net
For unsubstituted adenine, computational studies have consistently shown that the 9H-amino tautomer is the most stable form in the gas phase and in various solvents. acs.org The N7-H tautomer is the next most stable, though higher in energy. acs.org The compound this compound is, by its nomenclature, a derivative of the N9-H tautomer, with the hydroxyethyl group covalently bonded to the N9 atom. This substitution effectively "locks" the molecule in the N9 tautomeric form, preventing the proton from shifting to the N7 position. However, understanding the energetic landscape of adenine tautomerism provides context for its reactivity and interactions.
Table 2: Calculated Relative Energies of Unsubstituted Adenine Tautomers
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
|---|---|---|
| 9H-adenine | 0.00 | 0.00 |
| 7H-adenine | 1.60 | 1.18 |
| 3H-adenine | 8.60 | 5.80 |
| 1H-adenine | 11.00 | 8.10 |
Source: Data adapted from theoretical studies on adenine tautomerism. acs.org
Density Functional Theory (DFT) Studies
Intermolecular Interaction Analysis
The function and structure of molecules like this compound in biological and chemical systems are dictated by their intermolecular interactions. Computational methods provide invaluable tools to visualize and quantify these noncovalent forces.
The Quantum Theory of Atoms-in-Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density to characterize chemical bonds, including weak noncovalent interactions. rsc.orgnih.gov In QTAIM analysis, the presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. rsc.orgnih.gov
For this compound, QTAIM has been used to characterize the hydrogen bonds and other interactions in its crystal structures and molecular assemblies. mdpi.compreprints.orgnih.gov For instance, in dimers formed by the molecule, QTAIM analysis confirms the presence of BCPs for N-H···N hydrogen bonds linking two purine rings. nih.govmdpi.com The analysis of a copper complex containing the molecule also used QTAIM to confirm the existence and attractive nature of hydrogen bonds and even weaker chalcogen bonds. mdpi.com
Table 3: Typical QTAIM Parameters for Hydrogen Bonds involving 9-(2-Hydroxyethyl)adenine
| Interaction Type | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interaction Nature |
|---|---|---|---|
| N-H···N | ~0.025 | Positive | Closed-shell (strong H-bond) |
| O-H···O | ~0.020 | Positive | Closed-shell (moderate H-bond) |
| lp···π | ~0.005 | Positive | Closed-shell (weak interaction) |
Source: Data principles derived from QTAIM analyses of systems containing 9-(2-hydroxyethyl)adenine. mdpi.comnih.gov
The Noncovalent Interaction Plot (NCIPlot) is a visualization tool that reveals noncovalent interactions in the three-dimensional space of a molecular system. mdpi.compreprints.org It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). The resulting plots show broad, low-gradient surfaces that correspond to noncovalent interactions.
These surfaces are color-coded to distinguish the type of interaction:
Blue indicates strong, attractive interactions such as strong hydrogen bonds.
Green indicates weak, attractive interactions like van der Waals forces or π-stacking.
Red indicates strong, repulsive interactions, such as steric clashes.
NCIPlot analyses performed on systems containing 9-(2-hydroxyethyl)adenine clearly visualize the network of interactions. mdpi.comresearchgate.net For example, in a dimer of the molecule, a blue isosurface appears between the hydrogen bond donor and acceptor atoms, confirming a strong attractive interaction. preprints.org Green surfaces are typically observed between the stacked purine rings, indicating stabilizing π–π interactions, and also highlight weaker C-H···O contacts. mdpi.compreprints.org
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the surface of a molecule. semanticscholar.org The MEP map is color-coded to identify regions of negative and positive potential, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. Red and yellow colors typically indicate electron-rich regions (negative potential), while blue indicates electron-poor regions (positive potential). mdpi.com
For this compound, MEP calculations show distinct electrostatic features:
Negative Potential (Nucleophilic Sites): The most negative regions are located around the nitrogen atoms of the purine ring (N1, N3, and N7) and the oxygen atom of the hydroxyl group. mdpi.comsemanticscholar.org These sites act as hydrogen bond acceptors. In studies of a copper complex, the MEP values at the N3 and N7 atoms were found to be -9 and -15 kcal/mol, respectively, while the hydroxyl oxygen had a value of -17 kcal/mol. mdpi.com
Positive Potential (Electrophilic Sites): The most positive regions are found on the hydrogen atoms of the exocyclic amino group (-NH₂) and the hydrogen of the hydroxyl group (-OH). mdpi.com These sites are strong hydrogen bond donors. MEP values for these hydrogen atoms range from +53 to +57 kcal/mol. mdpi.com
This detailed mapping of the electrostatic potential is crucial for predicting and understanding the molecule's intermolecular recognition patterns, such as its hydrogen-bonding motifs. preprints.orgsemanticscholar.org
Noncovalent Interaction Plot (NCIPlot) Studies
Molecular Docking and Dynamics Simulations (e.g., with Viral Polymerases)
Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to explore the interaction between a ligand, such as a nucleoside analog, and its biological target, which is often a viral enzyme. nih.gov Viral polymerases, the enzymes responsible for replicating the viral genome, are a primary target for many antiviral drugs. mdpi.com The goal of nucleoside analog inhibitors is to compete with natural nucleosides for binding to the polymerase's active site, leading to the disruption of viral replication. nih.gov
Molecular docking predicts the preferred orientation of a molecule when bound to a target protein, providing insights into binding affinity and mode. nih.gov For nucleoside analogs, docking studies are used to assess how well they fit into the active site of viral polymerases like RNA-dependent RNA polymerase (RdRp). nih.govfrontiersin.org For example, computational docking studies of various nucleoside analogs against the RdRp of SARS-CoV-2 have been performed to identify potential inhibitors. nih.govrsc.org Researchers have used docking to evaluate the binding energy of compounds within the polymerase active site; a lower binding energy generally suggests a more stable and potentially more effective interaction. openveterinaryjournal.com In studies on related nucleoside derivatives, docking has revealed key interactions, such as hydrogen bonds with conserved amino acid residues in the catalytic site, that are critical for inhibition. vulcanchem.com The 6-amino group on the purine ring, present in this compound, is particularly important for forming these hydrogen bonds. vulcanchem.com
Generative Design of Nucleoside Analogs
The process of generative design can be conditioned on existing successful drugs. For instance, models have been conditioned on antivirals like Remdesivir and Molnupiravir to generate new analogs with potential activity against SARS-CoV-2. chemrxiv.org This demonstrates the capacity of generative AI to build upon existing knowledge to design the next generation of therapeutic candidates, potentially including novel derivatives based on the this compound scaffold.
Coordination Chemistry and Metal Complexation Studies
Complexation with Transition Metal Ions (e.g., Cu(II), Cd(II), Fe(III), Mn(II), Co(II), Ni(II), Zn(II))
The complex-forming ability of 2-(6-Aminopurin-9-yl)ethanol with several divalent and trivalent transition metal ions has been investigated through potentiometric studies. These studies determine the stability constants (log K) of the metal-ligand (ML) complexes in solution, providing insight into the strength of these interactions. The formation of ML complexes with ions such as Fe(III), Cu(II), Zn(II), Ni(II), Co(II), and Mn(II) is reported to be a spontaneous and exothermic process. sci-hub.seaub.edu.lbresearchgate.net
The stability of these complexes generally follows the order: Fe(III) > Cu(II) > Zn(II) ≈ Ni(II) > Co(II) > Mn(II). sci-hub.seaub.edu.lb This trend is consistent with the Irving-Williams series for divalent metal ions. Complexes with Cd(II) have also been successfully synthesized and characterized, demonstrating the broad coordination capability of this ligand. mdpi.comresearchgate.net
| Metal Ion | log Kf1 |
|---|---|
| Fe(III) | 11.02 |
| Cu(II) | 9.17 |
| Zn(II) | 6.47 |
| Ni(II) | 6.47 |
| Co(II) | 6.36 |
| Mn(II) | 6.25 |
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes involving this compound is typically achieved by reacting the ligand with a corresponding metal salt, often in an alcoholic or aqueous-alcoholic medium. sci-hub.semdpi.com Co-ligands, such as acetylacetonate (B107027) (acac), thiodiacetate (tda), or ethylenediaminetetraacetate (B1237979) (EDTA), are frequently incorporated to satisfy the coordination sphere of the metal and influence the final structure. sci-hub.semdpi.commdpi.com
For example, the cobalt(II) complex, Co(acac)₂(9-HOEtAde-N7)₂·2H₂O, was synthesized by refluxing cobalt(II) acetylacetonate with the ligand in ethanol (B145695), yielding orange crystals. sci-hub.seaub.edu.lb Similarly, a tetrahedral zinc(II) complex, Zn(9-HOEtAde-N7)₂Cl₂, was prepared using zinc chloride. sci-hub.seaub.edu.lb The synthesis of a copper(II) complex, [Cu(tda)(9heade)(H₂O)]·2H₂O, involved a two-step reaction with a copper(II)-thiodiacetate chelate. mdpi.compreprints.org Cadmium(II) coordination polymers have been unintentionally obtained from reactions involving Cd(II), EDTA or CDTA, and an excess of 9heade. mdpi.comresearchgate.net
These complexes are characterized using a suite of analytical techniques including FTIR, NMR, elemental analysis, and crucially, single-crystal X-ray diffraction, which provides definitive structural elucidation. sci-hub.semdpi.commdpi.com
| Compound | Formula | Crystal System | Space Group | Ref. |
|---|---|---|---|---|
| Co(II) Complex | C₂₄H₃₆CoN₁₀O₈ | Monoclinic | P2₁/c | sci-hub.seaub.edu.lb |
| Zn(II) Complex | C₁₄H₁₈Cl₂N₁₀O₂Zn | Triclinic | P-1 | sci-hub.seaub.edu.lb |
| Cu(II) Complex | C₁₁H₁₉CuN₅O₈S | Monoclinic | P2₁/n | mdpi.compreprints.org |
| Cd(II) Polymer | C₁₇H₂₉Cd₂N₇O₁₃ | Monoclinic | P2₁/c | mdpi.comresearchgate.net |
Analysis of Binding Modes and Coordination Geometries
X-ray diffraction studies reveal diverse binding modes and coordination geometries for this compound complexes. The purine (B94841) N7 atom is a primary and common site for metal coordination. sci-hub.seaub.edu.lbnih.gov This is observed in both the octahedral Co(II) complex, Co(acac)₂(9-HOEtAde-N7)₂, and the tetrahedral Zn(II) complex, Zn(9-HOEtAde-N7)₂Cl₂. sci-hub.seresearchgate.net In the cobalt complex, two 9heade ligands coordinate in the axial positions via their N7 atoms, while four oxygen atoms from two acetylacetonate ligands occupy the equatorial plane, resulting in a CoO₄N₂ octahedral geometry. sci-hub.seaub.edu.lb The zinc complex features a tetrahedral geometry with the metal ion coordinated to two N7 atoms from the purine ligands and two chloride ions. sci-hub.seaub.edu.lb
However, other binding sites are also accessible. A novel binding pattern was discovered in a Cu(II) complex, [Cu(tda)(9heade)(H₂O)], where the ligand coordinates to the copper ion through the N1 atom of the purine ring. mdpi.comresearchgate.net This mode is significant as N1 is the most basic donor atom available for N9-substituted adenines. researchgate.net Bridging modes, such as the μ-N3,N7-adenine mode seen in some copper complexes, are also possible, highlighting the ligand's versatility. researchgate.net In a dinuclear copper complex with EDTA, [Cu₂(µ₂-EDTA)(9heade)₂(H₂O)₄], the ligand again acts as an N7-dentate nucleoside. nih.gov In cadmium(II) coordination polymers, 9heade has been observed to coordinate to one metal center via N7, while also participating in interligand hydrogen bonding. mdpi.comresearchgate.net The hydroxyethyl (B10761427) tail of the ligand generally does not directly coordinate to the metal but plays a crucial role in forming supramolecular networks through hydrogen bonding. sci-hub.semdpi.com
Advanced Analytical Methodologies for Research
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool in the study of 2-(6-Aminopurin-9-yl)ethanol, offering insights into its molecular structure and behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical data for identifying the various hydrogen and carbon atoms within the molecule.
¹H NMR: In a typical ¹H NMR spectrum of this compound, recorded in a solvent like DMSO-d6, distinct signals corresponding to the different protons are observed. The protons of the ethyl group appear as triplets, with the one attached to the nitrogen (NCH₂) resonating at approximately 4.2 ppm and the one bonded to the oxygen (CH₂O) appearing at about 3.73 ppm. echemi.com The hydroxyl proton (OH) shows up as a singlet around 5.068 ppm. echemi.com The two protons of the amino group (NH₂) are observed as a broad singlet at 7.247 ppm. echemi.com The protons on the purine (B94841) ring, C2-H and C8-H, appear as sharp singlets at approximately 8.15 ppm and 8.12 ppm, respectively. echemi.com
Interactive Data Table: ¹H NMR Data for this compound in DMSO-d6
| Proton | Chemical Shift (ppm) | Multiplicity |
| NCH₂ | 4.2 | t |
| CH₂O | 3.73 | t |
| OH | 5.068 | s |
| NH₂ | 7.247 | s |
| C8-H | 8.12 | s |
| C2-H | 8.15 | s |
Note: Data sourced from reference echemi.com. 't' denotes a triplet and 's' denotes a singlet.
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₇H₉N₅O, and the molecular weight is approximately 179.18 g/mol . nih.gov
Predicted collision cross section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu For instance, the [M+H]⁺ adduct has a predicted m/z of 180.08798 and a CCS of 135.8 Ų. uni.lu The [M+Na]⁺ adduct has a predicted m/z of 202.06992 and a CCS of 147.1 Ų. uni.lu These values are useful in identifying the compound in complex mixtures using liquid chromatography-mass spectrometry (LC-MS).
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 180.08798 | 135.8 |
| [M+Na]⁺ | 202.06992 | 147.1 |
| [M-H]⁻ | 178.07342 | 134.4 |
| [M+NH₄]⁺ | 197.11452 | 152.6 |
| [M+K]⁺ | 218.04386 | 143.4 |
Note: Data sourced from reference uni.lu.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound, typically recorded using a KBr disc, reveals characteristic absorption bands. echemi.com Although a specific spectrum for the title compound is not provided in the search results, the spectra of related compounds show key vibrational frequencies. For example, the N-H stretching vibrations of the amino group and the O-H stretching of the alcohol group are expected in the region of 3100-3500 cm⁻¹. The C-N and C=N stretching vibrations of the purine ring would appear in the 1400-1650 cm⁻¹ region. The C-O stretching of the primary alcohol would be observed around 1050-1150 cm⁻¹.
UV-Visible (UV-VIS) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for conjugated systems like the purine ring in this compound. The UV spectrum of this compound in water shows an absorption maximum (λmax) at 261 nm. chemicalbook.com This absorption is characteristic of the electronic transitions within the purine chromophore.
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique used to study chemical species that have unpaired electrons. While this compound itself does not have unpaired electrons, ESR can be employed to study its radical cations or its interactions with other paramagnetic species. For instance, studies on adenine (B156593) derivatives have used ESR to investigate the acid-base properties of the adenine cation radical (A•⁺) and to identify sugar radicals produced upon photo-excitation. acs.orgoup.com Spin-labeled analogues of adenine have also been used in ESR studies to probe binding sites in proteins. nih.govnih.gov These studies provide insights into the electronic structure and reactivity of the adenine moiety under specific conditions.
UV-Visible (UV-VIS) Spectroscopy
Crystallographic Analysis (Single-Crystal X-ray Diffraction)
Single-crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular and crystal structure can be obtained. fzu.cz For this compound, obtaining suitable single crystals would allow for the unambiguous determination of its molecular geometry, including bond lengths, bond angles, and torsion angles. echemi.combrynmawr.edu This technique would also reveal the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the solid state. While the search results mention obtaining white crystals of a related compound suitable for X-ray analysis, specific crystallographic data for this compound is not provided. echemi.com
Chromatographic Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound and related compounds. Its application is pivotal in the separation and quantification of the compound from reaction mixtures and biological matrices.
Detailed research findings indicate that HPLC is utilized to monitor the progress of chemical reactions that synthesize this compound. echemi.com For instance, analysis of reaction products can be efficiently performed using HPLC, allowing for the determination of yield and purity. echemi.com While specific operational parameters for the direct analysis of this compound are proprietary to individual research labs, a general approach involves reverse-phase chromatography.
A typical, though exemplary, HPLC setup for a purine derivative might involve:
| Parameter | Example Value |
| Column | C18 reverse-phase |
| Mobile Phase | A gradient of acetonitrile (B52724) in water |
| Detector | UV at 261 nm chemicalbook.com |
| Flow Rate | 1.0 mL/min |
This technique is not only for purity assessment but also for quantitative analysis in various studies. For example, in the broader context of analyzing related molecules, HPLC has been used after a derivatization step to quantify compounds like ethanal in complex samples such as wine. oiv.int The principles of such methods, involving derivatization to enhance detection, can be adapted for specific analytical challenges involving this compound and its metabolites.
Potentiometric Studies for Dissociation and Stability Constants
Potentiometric titrations are a fundamental method for determining the dissociation constants (pKa values) of ionizable groups within a molecule and for studying the stability of complexes it forms with metal ions. nih.gov For this compound, these studies provide critical insights into its behavior in aqueous solutions and its potential interactions with biologically relevant metal ions. aub.edu.lb
A significant study potentiometrically determined the dissociation constants of 9-(2-hydroxyethyl)adenine and the stability constants of its complexes with several divalent and trivalent metal ions. aub.edu.lbsci-hub.se The titrations were carried out using a pH-meter with a combined glass electrode at various temperatures and in different solvent media (e.g., ethanol-water mixtures) to understand the thermodynamic parameters of these interactions. aub.edu.lb
Key Findings from Potentiometric Studies:
The dissociation constants for 9-(2-hydroxyethyl)adenine have been determined, which is essential for understanding its ionization state at different pH values. aub.edu.lbsci-hub.se
The compound forms stable complexes with various metal ions, including Cu(II), Fe(III), Mn(II), Co(II), Ni(II), and Zn(II). aub.edu.lb
The stability of these metal complexes (expressed as the formation constant, Kf1) varies depending on the metal ion and the solvent medium. aub.edu.lb For example, in a 75% ethanol-water medium at 25°C, Fe(III) and Cu(II) form particularly stable complexes. aub.edu.lb
The thermodynamic parameters (ΔG, ΔH, and ΔS) for the complex formation have been calculated, revealing that the formation of these complexes is a spontaneous and exothermic process. aub.edu.lb
Table of Stability Constants (Kf1) for 9-(2-Hydroxyethyl)adenine Metal Complexes:
| Metal Ion | Stability Constant (Kf1) in 75% Ethanol-Water at 25°C |
| Fe(III) | 11.02 |
| Cu(II) | 9.17 |
| Mn(II) | 6.25 - 6.47 |
| Co(II) | 6.25 - 6.47 |
| Ni(II) | 6.25 - 6.47 |
| Zn(II) | 6.25 - 6.47 |
Data sourced from a potentiometric and DFT study on 9-(2-hydroxyethyl)adenine. aub.edu.lb
These data are vital for predicting the compound's speciation in biological systems and for designing new compounds with specific metal-binding properties.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is an essential technique for assessing the thermal stability of compounds. In TGA, the mass of a sample is measured over time as the temperature changes. This method provides information about physical phenomena, such as phase transitions and sublimation, as well as chemical phenomena like decomposition.
While specific TGA data for this compound is not widely published in public literature, extensive research on other purine derivatives like theophylline, caffeine (B1668208), and uric acid demonstrates the utility of this technique. scielo.brresearchgate.netscielo.brscite.ai These studies show that purine derivatives exhibit distinct thermal decomposition profiles. scielo.brscielo.br For example, TGA curves for caffeine show that it is stable up to 175°C, after which a single-step mass loss occurs. scielo.br Uric acid is shown to be stable up to 375°C. scielo.br
Expected Information from TGA of this compound:
Decomposition Temperature: The temperature at which the compound begins to degrade.
Thermal Stability Range: The temperature range over which the compound remains stable.
Residue Information: The amount of non-volatile residue left after decomposition.
A hypothetical TGA experiment on this compound would likely show a multi-step decomposition pattern, corresponding to the loss of the hydroxyethyl (B10761427) side chain followed by the degradation of the purine ring. These analyses are often coupled with Differential Thermal Analysis (DTA) to identify endothermic or exothermic transitions. scielo.brresearchgate.netscielo.br
Bioassays and Immunoassays for Metabolite Detection
Bioassays and immunoassays are highly sensitive techniques used for the detection and quantification of specific molecules, such as metabolites of this compound, in biological fluids.
Immunoassays are based on the specific binding between an antibody and its target antigen. analyticaltoxicology.com To develop an immunoassay for a small molecule like this compound or its metabolites, the target molecule (a hapten) is first conjugated to a larger carrier protein to make it immunogenic. analyticaltoxicology.com This conjugate is then used to produce antibodies that can specifically recognize the target molecule. analyticaltoxicology.com These assays, often in formats like ELISA (Enzyme-Linked Immunosorbent Assay), are capable of high-throughput screening of numerous samples. researchgate.net For instance, an immunoassay was successfully used to detect and quantify zeatin, a cytokinin which is an adenine derivative, produced by bacteria. primescholars.com
Bioassays measure the biological effect of a substance on a living organism or a cellular component. If a metabolite of this compound has a specific biological activity (e.g., enzyme inhibition), a bioassay could be designed to detect its presence based on this activity.
For quantitative studies, especially in pharmacokinetics, stable isotope-labeled versions of the parent compound, such as 2-(6-Amino-9H-purin-9-yl)ethanol-d4, are invaluable. medchemexpress.com This labeled compound can be used as an internal standard in mass spectrometry-based methods to accurately quantify the parent drug and its metabolites in complex biological samples.
Drug Discovery and Development Applications
2-(6-Aminopurin-9-yl)ethanol as a Precursor Pharmacophore
In drug discovery, a pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. This compound is a valuable precursor pharmacophore because its adenine (B156593) component can mimic natural purine (B94841) nucleosides, allowing it to interact with biological targets such as viral enzymes. nbinno.comchemicalbook.com It is frequently used as a key intermediate in the synthesis of more complex molecules, particularly aryloxyalkyl derivatives of adenine that exhibit antiviral properties. chemicalbook.com The structure of this compound provides a foundational scaffold that can be chemically modified to create a diverse range of compounds with potential therapeutic applications. nbinno.com
Design and Synthesis of Novel Therapeutic Agents
The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of novel therapeutic agents. nbinno.com Its adenine-based structure is integral to its utility in developing therapies that target viral replication. nbinno.com It is a key intermediate in the production of established antiviral agents, including derivatives of adefovir (B194249) and tenofovir (B777). nbinno.com
The synthesis of these agents often involves modifying the hydroxyl group of the ethanol (B145695) side chain. For instance, the synthesis of acyclic nucleoside phosphonates, a class of potent antiviral drugs, can begin with precursors like this compound. nih.gov The process may involve coupling the adenine derivative with other chemical moieties to create compounds with specific biological activities. cdnsciencepub.comgoogle.com Researchers have successfully synthesized various purine analogues with pronounced antiviral activity against herpesviruses by building upon similar acyclic nucleoside structures. cdnsciencepub.com This strategic design allows for the creation of molecules that can inhibit viral enzymes like reverse transcriptase or DNA polymerase, thereby halting viral replication.
| Derivative/Analogue | Therapeutic Class | Mechanism of Action |
| Adefovir | Antiviral (Hepatitis B) | Inhibits HBV DNA polymerase (reverse transcriptase) after conversion to its diphosphate (B83284) form. |
| Tenofovir | Antiviral (HIV, Hepatitis B) | Acyclic nucleotide analog that inhibits reverse transcriptase, leading to DNA chain termination. nbinno.com |
| Glyceropurines | Antiviral (Herpesviruses) | Acyclic nucleoside analogues that inhibit viral replication; activity varies with the purine base. cdnsciencepub.com |
| Table 2: Examples of Therapeutic Agents Derived from Purine Analogues. |
Prodrug Strategies and Enhancing Drug Delivery
While the derivatives of this compound can be potent inhibitors of viral enzymes, their inherent chemical properties often limit their clinical effectiveness. Specifically, phosphonate (B1237965) nucleotide analogs are highly polar due to the negative charges on the phosphonic acid group at physiological pH, which results in poor cell membrane permeability and low oral bioavailability. nih.govfrontiersin.org To overcome these limitations, various prodrug strategies are employed. A prodrug is an inactive or less active molecule that is chemically modified to improve its pharmacokinetic properties and is converted into the active drug inside the body. openmedicinalchemistryjournal.com
Phosphonate nucleotide analogs are designed to mimic natural nucleoside monophosphates. nih.gov Compounds like adefovir and tenofovir are acyclic nucleoside phosphonates that bypass the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analog drugs. nih.gov However, their charged nature is a significant barrier to entering cells. nih.gov
To address this, prodrug strategies involve masking the charged phosphonate group with lipophilic (fat-soluble) moieties. frontiersin.org These promoieties neutralize the charge, allowing the compound to diffuse more easily across the lipid bilayers of cell membranes. nih.gov Once inside the cell, cellular enzymes cleave off the masking groups, releasing the active phosphonate drug. Common promoieties include pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters. nih.govresearchgate.net For example, Adefovir Dipivoxil is a well-known prodrug of adefovir that significantly enhances its oral absorption.
A particularly successful prodrug strategy for phosphonate nucleotides is the phosphonoamidate approach, often referred to as the ProTide technology. nih.govresearchgate.net This method involves masking the phosphonate group with an amino acid ester and an aryl group. nih.gov
The resulting phosphonoamidate prodrug is uncharged and can effectively penetrate cells. researchgate.net Inside the cell, a series of enzymatic reactions cleaves the promoieties to release the active nucleotide analog. nih.gov This approach has been used to enhance the delivery of several antiviral agents. For instance, GS-9131 is an ethylalaninyl phosphonoamidate prodrug of the nucleotide analog GS-9148. nih.govresearchgate.net This prodrug design was shown to increase the delivery of the active metabolite into target lymphoid cells by 76- to 290-fold compared to administering the parent compound directly. researchgate.net
Strategies for achieving targeted delivery include:
Antibody-Directed Enzyme Prodrug Therapy (ADEPT): This two-step approach involves first administering an antibody-enzyme conjugate that binds specifically to antigens on target cells (e.g., tumor cells). openmedicinalchemistryjournal.commdpi.com After the conjugate has localized and cleared from circulation, a non-toxic prodrug is administered. The enzyme at the target site then converts the prodrug into its active, cytotoxic form, concentrating the drug's effect on the desired tissue. openmedicinalchemistryjournal.commdpi.com
Gene-Directed Enzyme Prodrug Therapy (GDEPT): In this strategy, a gene encoding a non-human enzyme is delivered specifically to target cells. nih.govmdpi.com These cells then express the enzyme, which can activate a subsequently administered prodrug. This ensures that the active drug is generated only within the target cells. nih.gov
These advanced strategies allow for the selective release of therapeutic agents derived from precursors like this compound in specific tissues, enhancing their therapeutic index. googleapis.com
Amidate Prodrug Approaches
Benchmarking in Generative Molecular Design
In the modern era of drug discovery, artificial intelligence and computational methods play a crucial role. Deep generative models are used to design novel molecules by exploring the vast chemical space to find structures with desired properties. arxiv.org However, to ensure these models are generating realistic and effective drug candidates, they must be trained and evaluated using standardized benchmarking platforms. nih.gov
Platforms like Molecular Sets (MOSES) provide curated datasets of known molecules and a suite of metrics to assess the performance of generative models. nih.gov The evaluation focuses on the model's ability to generate valid, unique, and novel chemical structures that also possess specific desired properties. arxiv.orgnih.gov
Derivatives of well-established chemical scaffolds like this compound are essential components of the training and testing datasets used for these benchmarks. By including data on successful drugs and their intermediates, these platforms provide a "ground truth" that helps guide the generative models. arxiv.org This ensures that the in silico-designed molecules are not only theoretically effective but also synthetically feasible and possess drug-like characteristics based on real-world examples. The success of known antiviral agents derived from this precursor provides a valuable reference point for training AI to recognize and create new, improved therapeutic agents.
Future Directions in Purine-Based Drug Development
The purine scaffold, a heterocyclic structure composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone in medicinal chemistry, largely due to its ubiquitous presence in biological systems. nih.gov Compounds like this compound serve as crucial building blocks for more complex purine derivatives. The future of drug discovery in this domain is advancing toward creating novel molecules with enhanced efficacy, selectivity, and the ability to overcome existing therapeutic challenges such as drug resistance. rsc.org
Key future directions involve the exploration of purine derivatives against a wide array of diseases, including cancer, viral infections, and inflammatory conditions. nih.gov Researchers are focusing on several promising strategies:
Targeting Host Cellular Machinery for Broad-Spectrum Antivirals: A significant future strategy in antiviral therapy is shifting focus from targeting viral enzymes to targeting host cellular processes that viruses hijack for replication. frontiersin.org The de novo purine synthesis pathway is a prime example of such a target. frontiersin.org By inhibiting this pathway, it may be possible to stifle the replication of a wide range of viruses, offering a proactive approach to future pandemics. frontiersin.org This approach could temper inflammatory responses, a major cause of morbidity in severe viral infections, and reduce the nucleotide pools necessary for viral genome replication. frontiersin.org Scaffolds like this compound are instrumental in creating the parent structures for developing inhibitors of enzymes within these host pathways. nbinno.com
Development of Purine-Based Hybrids against Drug Resistance: In oncology, the development of drug resistance remains a major hurdle. Future research is heavily invested in the rational design of hybrid purine molecules to circumvent this issue. rsc.org By combining the purine core with other pharmacologically active moieties such as piperazine, triazoles, or chalcones, scientists are creating structurally diverse derivatives. rsc.org These hybrid compounds have demonstrated potent cytotoxic activity against various cancer cell lines, including those resistant to conventional therapies. rsc.org The versatility of the purine ring allows for tailored modifications, enhancing selectivity and therapeutic outcomes. rsc.org
Exploring New Therapeutic Areas: While purines are well-established as anticancer and antiviral agents, their therapeutic potential is far from fully exploited. nih.govontosight.ai Ongoing research is uncovering their applicability in treating other conditions, including neurological disorders, parasitic infections (leishmaniasis, malaria), and metabolic diseases. nih.govontosight.ai The ability of purine analogs to interact with a wide range of biological targets, such as enzymes and receptors, positions them as promising candidates for developing new treatments for these challenging diseases. ontosight.ai
The table below summarizes key research findings on the future applications of purine derivatives.
| Research Area | Therapeutic Target/Strategy | Potential Disease Applications | Research Findings |
| Broad-Spectrum Antivirals | Inhibition of host de novo purine synthesis (DNPS) | Viral Pandemics (e.g., SARS-CoV-2) | Targeting host DNPS can reduce viral proliferation and temper inflammatory responses, offering a broad-spectrum antiviral approach. frontiersin.org |
| Oncology | Synthesis of purine-based hybrid molecules | Drug-Resistant Cancers (e.g., HCT-116, A549, MCF-7) | Hybrid molecules (e.g., piperazine-purine, triazole-purine) show enhanced cytotoxic efficacy against a wide range of cancer cell lines. rsc.org |
| Oncology | Development of highly potent and selective molecules | Leukemia, Solid Tumors | Clofarabine, a deoxyadenosine (B7792050) analogue, demonstrates high efficacy and lower toxicity. Theobromine and adamantane-based purines show potential against HepG2 and VEGFR-2. rsc.org |
| Expanded Therapeutic Fields | Modulation of enzymes and receptors | Neurological Disorders, Infectious Diseases | Purine derivatives are being investigated for their potential in treating neurological conditions, as well as antimicrobial and anti-parasitic agents. nih.govontosight.ai |
The continued exploration of purine chemistry, propelled by foundational molecules like this compound, promises a new generation of medicines. Future success will likely depend on enhancing pharmacokinetic profiles, overcoming drug resistance mechanisms, and developing innovative drug delivery systems to translate these promising compounds into clinical applications. rsc.org
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(6-Aminopurin-9-yl)ethanol, and how do reaction conditions influence yield discrepancies?
- Methodological Answer : The compound is synthesized via nucleophilic substitution using ethylene carbonate. Two distinct yields (94% vs. 19%) are reported under similar conditions, suggesting sensitivity to catalysts, temperature, or purity of reactants. For reproducibility, rigorous control of anhydrous conditions and stoichiometric ratios is critical . Alternative routes include alkylation of adenine with 2-bromoethanol, though yields depend on solvent polarity and base selection (e.g., NaH in DMF) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective alkylation at N-9 of adenine by analyzing shifts in the ethyl alcohol moiety (δ ~3.7 ppm for CH₂OH) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (179.18 g/mol) and detects impurities like unreacted adenine .
- HPLC : Reverse-phase chromatography with UV detection at 260 nm monitors purity (>98%) and resolves byproducts from incomplete substitution .
Advanced Research Questions
Q. How can molecular docking studies optimize the design of this compound derivatives for targeting nucleotide-binding proteins?
- Methodological Answer : AutoDock Vina is recommended for docking due to its speed and accuracy in predicting binding modes. Grid maps should focus on the adenine-binding pocket of target proteins (e.g., kinases or polymerases). The hydroxyethyl group’s flexibility requires explicit sampling of torsional angles. Validation via MD simulations (e.g., GROMACS) assesses stability of predicted poses . For example, derivatives like adefovir dipivoxil, which incorporate this scaffold, show enhanced binding to reverse transcriptase via phosphonate linkages .
Q. What role does this compound play in synthesizing nucleotide analogs, and how does its structure influence biological activity?
- Methodological Answer : The compound serves as a precursor for prodrugs (e.g., bis-POM PMEA) by enabling phosphonate or boronic acid conjugation at the hydroxyethyl group. Structure-activity relationship (SAR) studies reveal:
- Hydroxyethyl Flexibility : Enhances membrane permeability but may reduce target affinity if overly flexible.
- N-9 Substitution : Critical for avoiding metabolic deamination by adenosine deaminase.
- Example: Boronic acid-adefovir analogs, synthesized via Suzuki-Miyaura coupling, exhibit antiviral activity by mimicking natural nucleotides .
Q. How do contradictory synthesis yields for this compound inform reaction optimization strategies?
- Methodological Answer : The 94% vs. 19% yield discrepancy (ethylene carbonate route) highlights the need to:
- Control Moisture : Use molecular sieves or inert gas to prevent hydrolysis of ethylene carbonate.
- Optimize Stoichiometry : A 1:1.2 molar ratio of adenine to ethylene carbonate minimizes dimerization byproducts.
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or ionic liquids may accelerate substitution while suppressing side reactions .
Q. What biochemical applications leverage this compound’s ability to modulate purinergic signaling pathways?
- Methodological Answer : The compound’s adenine core allows incorporation into cAMP analogs or SAMe derivatives, where the hydroxyethyl group enhances solubility for in vitro assays. For example:
- cAMP Derivatives : Used in FRET-based sensors to study protein kinase A activation .
- SAMe Analogs : Modify methyltransferase activity by competing with endogenous SAMe .
Key Research Findings
- Synthetic Flexibility : The hydroxyethyl group enables diverse functionalization (e.g., phosphonates, boronic acids), critical for antiviral and anticancer prodrug development .
- Computational Insights : Docking studies predict enhanced target affinity when the hydroxyethyl group is rigidified via cyclization .
- Biochemical Utility : Acts as a scaffold for second messengers (cAMP) and methyltransferase inhibitors, bridging organic synthesis and molecular pharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
